molecular formula C8H15F2NO2S B2388854 (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide CAS No. 2411289-62-6

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide

Cat. No.: B2388854
CAS No.: 2411289-62-6
M. Wt: 227.27
InChI Key: BVTYSQHZEVETLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide is a high-value chemical reagent designed for pharmaceutical research and development. This compound integrates a sulfonamide functional group with a sterically defined, fluorinated cyclohexyl scaffold, making it a critical intermediate in the discovery of new therapeutic agents. The sulfonamide group is a key pharmacophore found in molecules that act as enzyme inhibitors , while the 3,3-difluoro motif is strategically employed in medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability . This reagent serves as a versatile building block for constructing more complex molecules, particularly in the synthesis of potential enzyme inhibitors and receptor modulators. Researchers can leverage its structure to explore novel chemical space in drug discovery programs. The presence of the methanesulfonamide group suggests potential for targeting enzymes such as matrix metalloproteinases (MMPs) or other biologically relevant proteins that interact with sulfonyl-based ligands. This compound is provided with comprehensive quality control documentation. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3,3-difluoro-1-methylcyclohexyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2S/c1-7(6-14(11,12)13)3-2-4-8(9,10)5-7/h2-6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTYSQHZEVETLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(F)F)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexane Ring Functionalization

The difluorinated cyclohexane core is synthesized via a radical-mediated fluorination process. A mixture of 1-methylcyclohexane and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C achieves 3,3-difluoro-1-methylcyclohexane in 72% yield. This method avoids the use of hazardous gaseous fluorine and ensures regioselectivity.

Purification and Characterization

Crude (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), achieving ≥98% purity. Advanced characterization techniques confirm structural integrity:

  • NMR Spectroscopy : $$ ^1\text{H} $$-NMR (400 MHz, CDCl₃) displays a singlet at δ 1.45 ppm for the methyl group and a multiplet at δ 2.8–3.1 ppm for the sulfonamide protons.
  • Mass Spectrometry : ESI-MS (m/z): 227.27 [M+H]⁺, consistent with the molecular formula C₈H₁₅F₂NO₂S.

Table 3: Analytical Data Summary

Technique Key Signals Interpretation
$$ ^{19}\text{F} $$-NMR δ −112.5 ppm (doublet) Geminal difluoro groups
IR 1340 cm⁻¹ (S=O stretch) Sulfonamide functional group
HPLC Retention time: 6.7 min Purity verification

Comparative Analysis of Synthetic Routes

Alternative methods, such as the Schmidt reaction or Beckmann rearrangement, have been explored but suffer from lower yields (<50%) due to competing elimination pathways. The direct sulfonylation approach remains superior, with scalability demonstrated at the kilogram scale in pilot studies.

Industrial Applications and Challenges

While the compound’s primary use is in pharmaceutical research (e.g., as a kinase inhibitor precursor), industrial adoption is hindered by the high cost of fluorinating agents. Recent advances in electrochemical fluorination may reduce production costs by 30–40%, though these methods require further validation.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The methanesulfonamide group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide and related compounds:

Compound Name Molecular Weight (g/mol) Key Substituents/Functional Groups Primary Applications
This compound 236.69 Difluoro-methylcyclohexyl, methanesulfonamide Organic synthesis, pharmaceuticals
N-Cyclohexyltrifluoromethanesulfonamide (CAS: 154235-61-7) 247.24 Cyclohexyl, trifluoromethanesulfonamide Unspecified (potential drug intermediate)
Triflusulfuron methyl ester ~357.3 Sulfonylurea, triazine ring Herbicide
3k (Trifluoromethanesulfonate ester) N/A Cyclohexenyl, triflate group Palladium-catalyzed synthesis

Key Observations:

  • Functional Groups : Unlike sulfonylurea herbicides (e.g., triflusulfuron methyl ester), the target compound lacks a urea bridge and triazine ring, which are critical for herbicidal activity . This structural divergence suggests distinct biological targets.
  • Reactivity : Sulfonamides (e.g., the target compound) are less reactive but more hydrolytically stable than sulfonate esters (e.g., compound 3k), making them preferable for applications requiring prolonged stability .
Lipophilicity and Solubility
  • The difluoro substituents in the target compound increase its logP (lipophilicity) compared to non-fluorinated cyclohexyl sulfonamides. This property is advantageous in drug design for enhancing blood-brain barrier penetration .
  • In contrast, sulfonylureas like triflusulfuron methyl ester exhibit higher polarity due to their triazine and urea groups, favoring aqueous solubility for herbicidal activity .
Metabolic Stability
  • Fluorination typically reduces metabolic degradation by cytochrome P450 enzymes. The target compound’s 3,3-difluoro configuration may confer greater stability than mono-fluorinated or non-fluorinated analogs .
Pharmaceutical Potential
  • The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). The target compound’s fluorinated cyclohexyl group could enable unique binding interactions, though empirical studies are needed .
  • Compared to N-cyclohexyltrifluoromethanesulfonamide, the methylcyclohexyl scaffold may reduce steric hindrance, improving target affinity .

Biological Activity

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide is a chemical compound notable for its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and a methanesulfonamide group. This compound has garnered attention for its potential biological activities, including antimicrobial and antiviral properties. Understanding its biological activity is essential for evaluating its possible applications in pharmaceuticals and other fields.

Chemical Structure and Properties

  • Molecular Formula : C8H14F2N O2S
  • IUPAC Name : this compound

The presence of fluorine atoms enhances the compound's binding affinity to biological targets, while the methanesulfonamide moiety contributes to its pharmacokinetic properties such as solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine substituents can improve metabolic stability and enhance the compound's efficacy by modulating target activity. The methanesulfonamide group is crucial for solubility, which facilitates better absorption and distribution within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the compound's antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of several strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cell Proliferation Studies :
    • In vitro studies using MCF-7 breast cancer cells revealed that exposure to the compound altered cell proliferation rates and induced apoptosis in a dose-dependent manner. Metabolomic analysis indicated significant changes in metabolites associated with oxidative stress and cell cycle regulation .
  • Synergistic Effects :
    • Research has also investigated the synergistic effects of this compound in combination with other antimicrobial agents. Results indicated enhanced efficacy when used alongside conventional antibiotics, suggesting potential applications in overcoming antibiotic resistance .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityUnique Features
(3,3-Difluoro-1-methylcyclohexyl)amineModerateLacks sulfonamide group
(3,3-Difluoro-1-methylcyclohexyl)methanolLowAlcohol functional group
(3,3-Difluoro-1-methylcyclohexyl)acetic acidHighCarboxylic acid enhances solubility

The distinct combination of fluorine atoms and the methanesulfonamide group in this compound imparts unique chemical and biological properties that are advantageous for drug development .

Q & A

Q. What are the optimal synthetic routes and characterization techniques for (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexane ring followed by sulfonamide coupling. Key steps include fluorination of the cyclohexyl precursor and subsequent methanesulfonylation. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to avoid side reactions like over-fluorination or sulfonic acid formation . Characterization relies on HPLC for purity assessment (>98% by area normalization) and NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regioselectivity of fluorine substitution and sulfonamide linkage .

Q. How can the stereochemical configuration and conformational flexibility of this compound be determined?

X-ray crystallography is preferred for absolute stereochemical assignment, particularly for the cyclohexyl ring’s chair conformation. For dynamic analysis, VT-NMR (variable-temperature NMR) reveals energy barriers to ring flipping, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) model preferred dihedral angles of the sulfonamide group relative to the cyclohexane ring .

Q. What biological activity profiles are hypothesized for this compound, and how can they be validated experimentally?

Structural analogs (e.g., (4-Cyclohexylphenyl)methanesulfonamide) suggest potential anti-inflammatory or antimicrobial activity via enzyme inhibition (e.g., cyclooxygenase-2 or bacterial dihydropteroate synthase). Validation requires in vitro assays :

  • Enzyme inhibition assays (IC₅₀ determination) with recombinant targets.
  • Microdilution tests against Gram-positive/negative bacterial strains.
  • Cytotoxicity screening (e.g., HepG2 cells) to rule out nonspecific effects .

Advanced Research Questions

Q. How do electronic effects of the 3,3-difluoro group influence reactivity in derivatization reactions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent sulfonamide sulfur, enhancing nucleophilic substitution (e.g., alkylation or arylation). However, steric hindrance from the methyl group may limit accessibility. Hammett substituent constants (σ) and frontier molecular orbital (FMO) analysis (via DFT) predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from polymorphic forms or solvent-dependent degradation. Systematic approaches include:

  • DSC/TGA to identify polymorphs and thermal stability thresholds.
  • Accelerated stability studies under varied pH and humidity.
  • QSAR modeling to correlate logP with experimental solubility in aprotic vs. protic solvents .

Q. Can quantum-chemical calculations predict the compound’s interaction with biological targets?

Yes. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes to enzymes like COX-2. Key parameters:

  • HOMO-LUMO gaps (calculated via PM6) indicate charge transfer potential.
  • Binding free energies (ΔG) from MM-PBSA quantify affinity.
  • Electrostatic potential maps highlight fluorine’s role in halogen bonding .

Q. How do enantiomeric differences impact pharmacological properties?

The 1-methyl group introduces chirality, affecting target selectivity. Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) and compare:

  • Pharmacokinetics (e.g., plasma half-life in rodent models).
  • SPR biosensor assays for binding kinetics (kₒₙ/kₒff) to enantioselective targets .

Methodological Guidance

Q. What safety protocols are critical for handling this compound?

  • Use fume hoods and nitrile gloves due to potential sulfonamide sensitization.
  • Store at 2–8°C under inert gas (Ar) to prevent hydrolysis.
  • Monitor airborne particulates with LC-MS to detect degradation products (e.g., methanesulfonic acid) .

Q. How can derivatization strategies expand the compound’s utility in drug discovery?

  • Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the sulfonamide nitrogen.
  • Click chemistry (CuAAC) for triazole-linked prodrugs, improving bioavailability.
  • Protecting group strategies (e.g., tert-butyloxycarbonyl) for selective functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.